REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6]Cl)[CH2:2]Cl.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[O:16]=[C:17]([CH2:23][CH3:24])[CH2:18][C:19]([O:21][CH3:22])=[O:20].Cl>O.CN(C)C=O>[C:17]([C:18]1([C:19]([O:21][CH3:22])=[O:20])[CH2:6][CH2:5][O:4][CH2:1][CH2:2]1)(=[O:16])[CH2:23][CH3:24] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(CCl)OCCCl
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CC
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask made of glass
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at the same temperature for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with 200 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The obtained concentrate
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (Eluent; hexane/ethyl acetate=3/1 (volume ratio))
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C1(CCOCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |